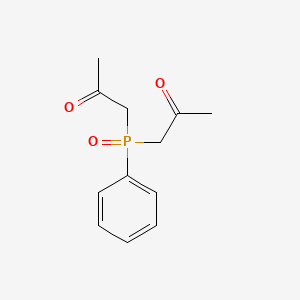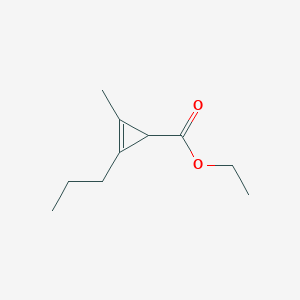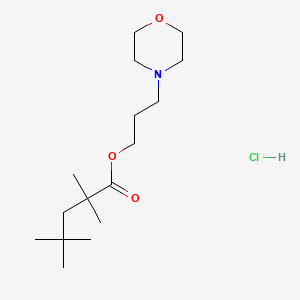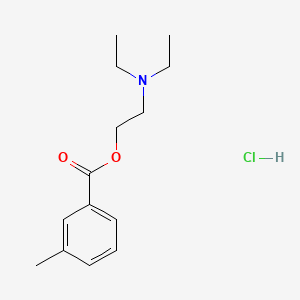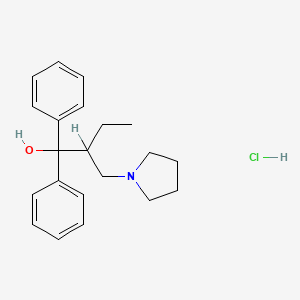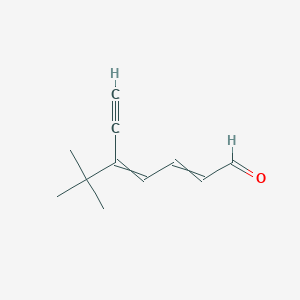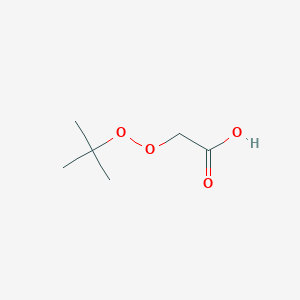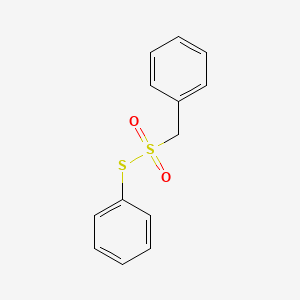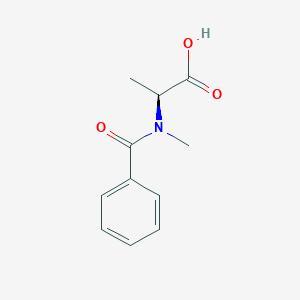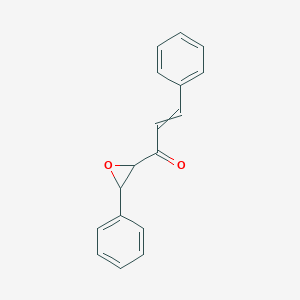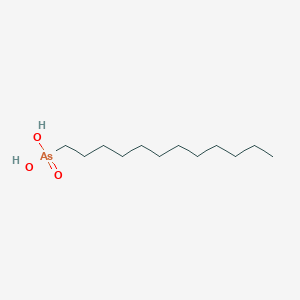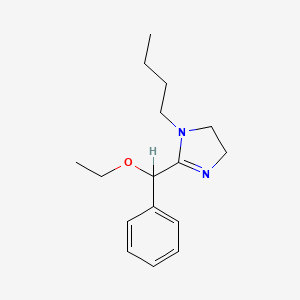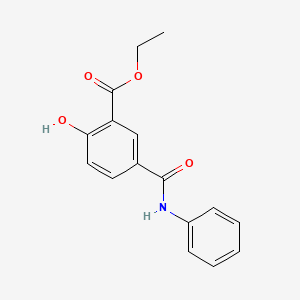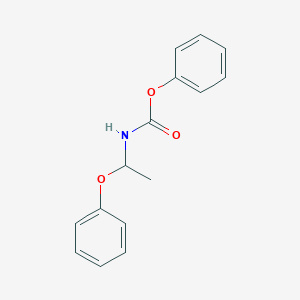![molecular formula C15H26O B14680715 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene CAS No. 37636-94-5](/img/structure/B14680715.png)
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a dimethyl group and an isoprenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene typically involves the reaction of specific precursors under controlled conditions. One common method involves the alkylation of a suitable precursor with an isoprenyl group in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activity or by acting as a ligand for certain receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 2-(2,4-Dihydroxy-5-methoxyphenyl)-3-[(2Z)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- (6R,11S)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
Uniqueness
What sets 3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
37636-94-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,7-dimethyl-1-(3-methylbut-2-enoxy)octa-2,6-diene |
InChI |
InChI=1S/C15H26O/c1-13(2)7-6-8-15(5)10-12-16-11-9-14(3)4/h7,9-10H,6,8,11-12H2,1-5H3 |
InChI Key |
HIRRVCGCROZFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOCC=C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


